molecular formula C6H10ClN3O2 B2528157 3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride CAS No. 2580211-03-4

3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride

Cat. No.: B2528157
CAS No.: 2580211-03-4
M. Wt: 191.62
InChI Key: JCYKAFRWOYCXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride” is a chemical compound with the CAS Number: 2580211-03-4 . It has a molecular weight of 191.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol hydrochloride . The InChI code is 1S/C6H9N3O2.ClH/c7-5-1-8-9-2-4(10)3-11-6(5)9;/h1,4,10H,2-3,7H2;1H . This information can be used to derive the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 191.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a more specialized database.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ring Transformations : Research on related pyrazolo[1,5-a] derivatives demonstrated chemical transformations that could be applicable to understanding the reactivity and potential modifications of the compound . For example, studies have shown how certain pyrazolo derivatives undergo ring transformations to produce spiro compounds and other heterocyclic structures, which are crucial in developing novel chemical entities with potential therapeutic uses (Kurasawa et al., 1988).

  • Synthesis of Derivatives : The synthesis of novel derivatives from related core structures, like pyrazolopyrimidinones and pyrazolo[3,4-d]pyrimidin-4-ones, has been explored. These studies offer insights into the methods for synthesizing derivatives that could enhance biological activity or provide new materials for further research (Abdellatif et al., 2014).

Potential Biological Activities

  • Antibacterial Activities : Compounds structurally similar to "3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol hydrochloride" have been synthesized and evaluated for their antibacterial activities. This suggests that derivatives of this compound could be explored for antimicrobial properties, contributing to the search for new antibacterial agents (Bildirici et al., 2007).

  • Anticancer Activity : Some related pyrazolopyrimidinone derivatives have been tested for their anticancer activity, indicating that structural analogs of "3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol hydrochloride" might also possess potential anticancer properties. This opens avenues for research into the compound's application in cancer treatment or as a tool in cancer research (Abdellatif et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5-1-8-9-2-4(10)3-11-6(5)9;/h1,4,10H,2-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKAFRWOYCXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.